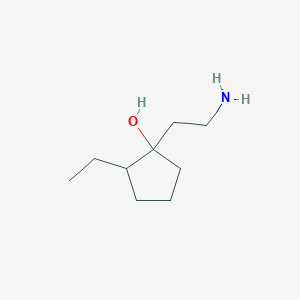
1,1,3,7-Tetramethyl-2,3-dihydro-1H-inden-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,7-Tetramethyl-2,3-dihydro-1H-inden-4-amine is an organic compound with the molecular formula C13H19N. It belongs to the class of indane derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by its unique structure, which includes a dihydroindenamine core with four methyl groups attached at specific positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,7-Tetramethyl-2,3-dihydro-1H-inden-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indanone and methylamine.
Formation of Intermediate: Indanone undergoes a series of reactions, including alkylation and reduction, to form an intermediate compound.
Amination: The intermediate is then subjected to amination using methylamine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Reactors: Depending on the scale, either batch or continuous reactors are used.
Catalysts and Solvents: Specific catalysts and solvents are employed to enhance the reaction rate and selectivity.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,1,3,7-Tetramethyl-2,3-dihydro-1H-inden-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Saturated amines.
Substitution Products: Various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,1,3,7-Tetramethyl-2,3-dihydro-1H-inden-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1,3,7-Tetramethyl-2,3-dihydro-1H-inden-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways: It can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1,4,7-Tetramethylindan: Shares a similar core structure but lacks the amine group.
1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine: Similar structure with fewer methyl groups.
Uniqueness
1,1,3,7-Tetramethyl-2,3-dihydro-1H-inden-4-amine is unique due to its specific substitution pattern and the presence of the amine group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H19N |
|---|---|
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
1,1,3,7-tetramethyl-2,3-dihydroinden-4-amine |
InChI |
InChI=1S/C13H19N/c1-8-5-6-10(14)11-9(2)7-13(3,4)12(8)11/h5-6,9H,7,14H2,1-4H3 |
Clave InChI |
QMRHNIUYBHBJBR-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C2=C(C=CC(=C12)N)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



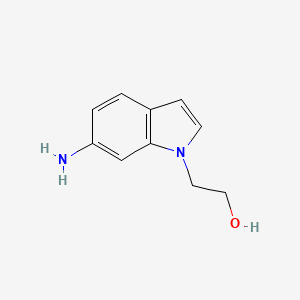
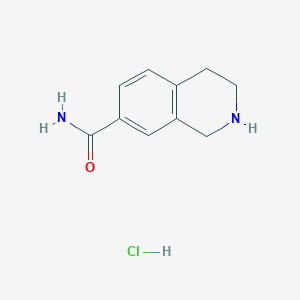


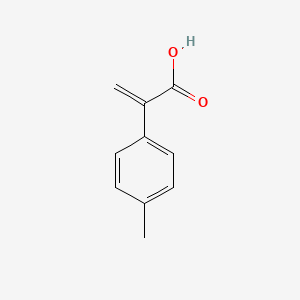
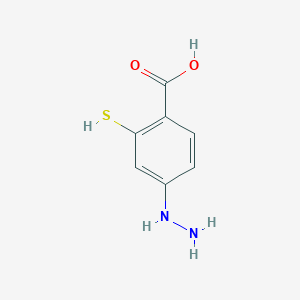
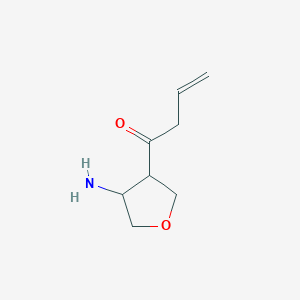
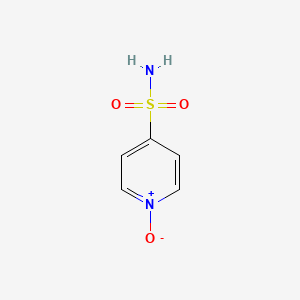
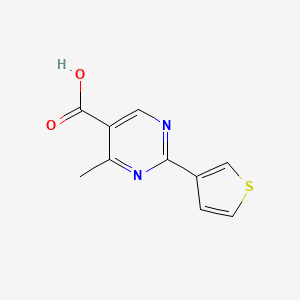


![3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13155962.png)
